molecular formula C6H10O8 B1329646 Glyoxal trimer dihydrate CAS No. 4405-13-4

Glyoxal trimer dihydrate

Cat. No.: B1329646
CAS No.: 4405-13-4
M. Wt: 210.14 g/mol
InChI Key: BDSPTFQIOAEIII-UHFFFAOYSA-N
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Description

Glyoxal trimer dihydrate is a chemical compound with the empirical formula C₆H₆O₆·2H₂O. It is a trimeric form of glyoxal, which is the smallest dialdehyde, consisting of three glyoxal units and two water molecules. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Glyoxal trimer dihydrate, also known as ethanedial trimer dihydrate, is a reactive electrophilic species (RES) that is formed during various processes such as lipid peroxidation and DNA oxidation . It primarily targets proteins and nucleotides, causing damage that can lead to various diseases, such as diabetes . It also reacts with free guanines in RNAs, which can be used for chemical probing of RNA .

Mode of Action

This compound interacts with its targets through a series of stepwise hydration reactions . In aqueous solution, glyoxal presents in an equilibrium between monomeric, dimeric, and trimeric structures . The monomeric dihydrate is the predominant form in solutions with a concentration of less than 1 wt% .

Biochemical Pathways

It is known to be involved in the synthesis of aza-analogs of 1,4-naphthoquinones, which act as effectors of plasmodial thioredoxin and glutathione reductase . These enzymes play crucial roles in maintaining the redox balance within cells, suggesting that this compound may influence cellular redox homeostasis.

Pharmacokinetics

It is known that glyoxal, the monomer of this compound, is highly reactive and is formed endogenously in the body . The GSH-dependent glyoxalase system metabolizes glyoxal into glycolate, which is considerably less reactive .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its reactivity. It can cause damage to proteins and nucleotides, potentially leading to various diseases . Additionally, it can result in the formation of atmospheric acid and increase in aerosol viscosity .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its formation and stability under various conditions are relevant for understanding its fate in the atmosphere and its possible contribution to secondary organic aerosol formation . Moreover, it is known that this compound is composed of 3 moles of glyoxal and 2 moles of water in a relatively stable configuration .

Safety and Hazards

Glyoxal trimer dihydrate can cause skin irritation and may cause an allergic skin reaction. It causes serious eye irritation and is harmful if inhaled. It is suspected of causing genetic defects . It is irritating to the mucous membranes and upper respiratory tract. When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide .

Future Directions

Glyoxal trimer dihydrate has been used in the synthesis of aza-analogs of 1,4-naphthoquinones as effectors of plasmodial thioredoxin and glutathione reductase, substituted side-bridged cyclam derivatives, and furandicarboxylic acid di-methyl ester derivatives . It is also used in the study of Strecker degradation .

Biochemical Analysis

Biochemical Properties

Glyoxal trimer dihydrate is known to play a role in various biochemical reactions. It is used as a crosslinking agent in the synthesis of hydrogels for drug delivery applications. It is also utilized in the treatment of certain cancers due to its ability to inhibit cell proliferation and induce apoptosis.

Cellular Effects

The effects of this compound on cells are diverse and significant. For instance, it has been found to damage human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is a growth factor that interacts with integrin receptors to activate the intracellular signaling pathway . It can also inhibit the aggregation of amyloid protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in an aqueous solution at a concentration of < 1 wt%, the monomeric dihydrate is predominant . Upon heating of the solution, a new band is generated, indicating a change in the compound’s structure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on rats, reduced weight gain was seen across a wide range of doses .

Metabolic Pathways

This compound is involved in the glyoxalase system, a primary methylglyoxal (MG) detoxification pathway with an indispensable role during abiotic and biotic stresses . This pathway comprises of glyoxalase I (GLYI) and glyoxalase II (GLYII) enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxal trimer dihydrate can be synthesized by the controlled hydration of glyoxal. Glyoxal itself is typically produced by the oxidation of ethylene glycol in the presence of a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde with nitric acid . The trimerization process involves the condensation of glyoxal molecules in aqueous solution, leading to the formation of the trimeric dihydrate.

Industrial Production Methods: Commercially, glyoxal is produced in large quantities and is often supplied as a 40% aqueous solution. The trimeric form is obtained by further processing this solution under controlled conditions to promote trimerization and hydration. Industrial production facilities, such as those operated by BASF in Germany, produce glyoxal on a large scale .

Chemical Reactions Analysis

Types of Reactions: Glyoxal trimer dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation: Acidic conditions, such as the presence of hydrochloric acid, facilitate condensation reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trimeric structure, which imparts different reactivity and properties compared to its monomeric form. The presence of multiple aldehyde groups in a single molecule enhances its ability to participate in crosslinking and polymerization reactions, making it particularly valuable in industrial and research applications .

Properties

IUPAC Name

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSPTFQIOAEIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC2C(O1)OC(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Record name GLYOXAL TRIMERIC DIHYDRATE
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DSSTOX Substance ID

DTXSID6031382
Record name Glyoxal trimeric dihydrate
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Molecular Weight

210.14 g/mol
Source PubChem
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Physical Description

Glyoxal trimeric dihydrate is a white powder. (NTP, 1992)
Record name GLYOXAL TRIMERIC DIHYDRATE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name GLYOXAL TRIMERIC DIHYDRATE
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CAS No.

4405-13-4
Record name GLYOXAL TRIMERIC DIHYDRATE
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Record name Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol
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Record name Triethanedial dihydrate
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Record name Glyoxal trimeric dihydrate
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Record name Perhydrodioxino[2,3-b][1,4]dioxin-2,3,6,7-tetraol
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Record name GLYOXAL TRIMER DIHYDRATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is the structure of glyoxal trimer dihydrate and how does it relate to its use in organic synthesis?

A1: this compound, also known as 1,3,5-trioxane-2,4,6-triol dihydrate, possesses a six-membered ring structure with alternating oxygen and carbon atoms. Its molecular formula is C6H12O9 and it has a molecular weight of 216.15 g/mol. While spectroscopic data isn't provided in the provided research papers, the cyclic structure makes it a valuable building block in organic synthesis. For example, it acts as a source of glyoxal units in reactions with dimethyl diglycolate to form furan-2,5-dicarboxylic acid derivatives [, ].

Q2: How does this compound contribute to the formation of secondary organic aerosols (SOA) and what are the implications for cloud formation?

A2: Research suggests that the oligomerization of smaller molecules, potentially including glyoxal, leads to the formation of SOA []. While not directly studied in the paper, this compound could serve as a model for understanding the behavior of these larger oligomers. The study found that oligomerization decreases particle hygroscopicity and CCN (cloud condensation nuclei) activity []. This means that SOA formed from oligomers like this compound are less likely to absorb water and form clouds, impacting atmospheric processes and climate.

Q3: Are there any documented applications of this compound in materials science?

A3: While the provided papers focus on the chemical reactivity and atmospheric relevance of this compound, its material compatibility and stability under various conditions aren't discussed. Further research is needed to explore potential applications in materials science.

Q4: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?

A4: Yes, this compound acts as a valuable precursor in the synthesis of heterocyclic compounds. For instance, it reacts with dimethyl diglycolate to produce furan-2,5-dicarboxylic acid derivatives [, ]. Additionally, it can react with ureas to generate 4,5‐dihydroxyimidazolidin‐2‐ones and their corresponding thiones []. Its reactivity with anilines also allows for the synthesis of 1,4-diazabutadienes through a grinding method []. These examples highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.

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